

Application Notes and Protocols for Perfluorocarbon-Based Organ Preservation

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Compound of Interest		
Compound Name:	Perfluoromethyldecalin	
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Introduction

The preservation of organs ex vivo is a critical factor in the success of transplantation and various research applications. The primary challenge during preservation is mitigating the detrimental effects of ischemia and hypoxia, which lead to cellular damage and organ dysfunction. Perfluorocarbons (PFCs), such as Perfluorodecalin (PFD), have emerged as a promising tool in organ preservation due to their high capacity for dissolving and transporting oxygen.

This document provides detailed application notes and experimental protocols for the use of Perfluorodecalin in organ preservation, primarily focusing on the Two-Layer Method (TLM) for pancreas preservation. While the user initially inquired about **Perfluoromethyldecalin**, the available scientific literature extensively documents the use of Perfluorodecalin for this application. Given their similar properties as oxygen carriers, the protocols for Perfluorodecalin can serve as a strong foundation for research involving other PFCs like **Perfluoromethyldecalin**.

The Two-Layer Method involves submerging the organ in a biphasic solution of an oxygenated perfluorocarbon and a standard organ preservation solution, such as University of Wisconsin (UW) solution.[1][2] This technique allows for continuous oxygen supply to the organ tissue, thereby maintaining cellular energy levels and improving post-preservation viability.[1][3]



Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of the Two-Layer Method (TLM) with Perfluorodecalin for pancreas preservation compared to standard static cold storage (SCS) in University of Wisconsin (UW) solution.

Table 1: Pancreas Graft Survival Rates After Warm Ischemia and Preservation

Warm Ischemia Time	Preservation Method	Preservation Duration	Graft Survival Rate	Reference
60 min	SCS in UW	24 hours	80% (4/5)	[4]
60 min	TLM (UW/PFD)	24 hours	100% (5/5)	[4]
90 min	SCS in UW	24 hours	0% (0/5)	[4]
90 min	TLM (UW/PFD)	24 hours	100% (5/5)	[4]
105 min	TLM (UW/PFD)	24 hours	0% (0/5)	[4]

Table 2: Adenosine Triphosphate (ATP) Levels in Preserved Pancreatic Tissue

Preservation Method	Preservation Duration	ATP Level (µmol/g dry weight)	Reference
SCS in EC	48 hours	4.51 ± 0.51	[5]
TLM (EC/PFD)	48 hours	6.71 ± 1.19	[5]
SCS in HTK (air- saturated)	6 hours	Below detection	[6]
SCS in HTK (O2-saturated)	6 hours	Substantially decreased	[6]
TLM (HTK/PFD, O2-saturated)	6 hours	Highest	[6]

 $\hbox{EC: Euro-Collins solution; HTK: Histidine-Tryptophan-Ketoglutarate solution.}\\$



Experimental Protocols

Protocol 1: Pancreas Preservation using the Two-Layer Method (TLM) with Perfluorodecalin

This protocol describes the procedure for preserving a pancreas using the TLM with Perfluorodecalin and University of Wisconsin (UW) solution.

Materials:

- Perfluorodecalin (PFD)
- University of Wisconsin (UW) solution, cooled to 4°C
- Sterile organ preservation container
- Oxygen (O2) gas cylinder with a sterile filter and tubing
- Surgical instruments for organ procurement
- Ice

Procedure:

- Organ Procurement: Procure the pancreas using standard surgical techniques.
- Preparation of the Preservation Container:
 - Add a layer of Perfluorodecalin to the bottom of a sterile organ preservation container. The
 volume of PFD should be sufficient to submerge at least the lower third of the pancreas.
- Oxygenation of Perfluorodecalin:
 - Bubble pure oxygen gas through the PFD layer using a sterile tube connected to an oxygen cylinder with a sterile filter.
 - Continue oxygenation for at least 15-20 minutes to ensure saturation.[7] For a static charged method, the PFD can be fully oxygenated beforehand.[2]



- · Placement of the Organ:
 - Gently place the procured pancreas into the container. Due to its high density, the PFD will
 form the bottom layer, and the pancreas will rest at the interface between the PFD and the
 space above.[1]
- Addition of Preservation Solution:
 - Carefully pour cold (4°C) UW solution over the pancreas until the organ is completely submerged. The UW solution will form the top layer.[1]
- · Cold Storage:
 - Securely close the container and place it on ice in a suitable transport cooler. Maintain the temperature at 4-8°C.
- Continuous Oxygenation (Optional):
 - For prolonged preservation, continuous, slow bubbling of oxygen through the PFD layer can be maintained.[3]

Protocol 2: Assessment of Pancreatic Tissue Viability - ATP Measurement

This protocol outlines the steps for measuring ATP levels in preserved pancreatic tissue as an indicator of metabolic activity and viability.

Materials:

- Preserved pancreatic tissue
- Liquid nitrogen
- Mortar and pestle (pre-chilled)
- Perchloric acid (PCA), 0.6 M, ice-cold
- Potassium hydroxide (KOH), 2 M



- ATP assay kit (e.g., luciferase-based)
- Spectrophotometer or luminometer
- Centrifuge

Procedure:

- Tissue Sampling:
 - At the end of the preservation period, obtain a small biopsy (50-100 mg) from the pancreas.
 - Immediately freeze the tissue sample in liquid nitrogen to halt metabolic activity.
- Tissue Homogenization:
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
 - Add 1 mL of ice-cold 0.6 M PCA to the powdered tissue and homogenize thoroughly.
- Acid Extraction:
 - Keep the homogenate on ice for 15 minutes to allow for protein precipitation.
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the ATP.
- Neutralization:
 - Neutralize the acidic supernatant by adding 2 M KOH dropwise until the pH reaches 6.5 7.5. Use a pH indicator strip to monitor.
 - The addition of KOH will precipitate potassium perchlorate.
- Sample Clarification:



- Centrifuge the neutralized sample at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
- Collect the supernatant for ATP analysis.
- ATP Quantification:
 - Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves
 mixing the sample with a luciferase enzyme and luciferin substrate.
 - Measure the resulting luminescence using a luminometer. The light output is proportional to the ATP concentration.
- Data Analysis:
 - Calculate the ATP concentration in the tissue sample based on a standard curve.
 - Express the results as μmol of ATP per gram of dry tissue weight.

Protocol 3: Histological Assessment of Pancreatic Tissue Injury

This protocol provides a method for staining preserved pancreatic tissue to assess cellular morphology and identify signs of ischemia-reperfusion injury.

Materials:

- Preserved pancreatic tissue
- 10% Neutral Buffered Formalin (NBF)
- Ethanol (graded series: 70%, 90%, 100%)
- Xylene
- Paraffin wax
- Microtome



- Microscope slides
- Hematoxylin and Eosin (H&E) staining reagents
- Microscope

Procedure:

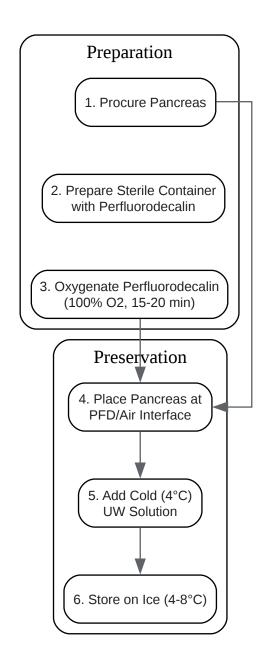
- Tissue Fixation:
 - Following the preservation period, take a representative section of the pancreas (approximately 1 cm x 1 cm x 0.5 cm).
 - Immerse the tissue in 10% NBF for 24 hours at room temperature for fixation.[8]
- Tissue Processing:
 - Dehydrate the fixed tissue by sequential immersion in a graded series of ethanol (e.g., 70% for 1 hour, 90% for 1 hour, 100% for 2 hours).
 - Clear the tissue by immersing it in xylene (two changes, 1 hour each).
 - Infiltrate the tissue with molten paraffin wax in an oven at 60°C (two changes, 2 hours each).
- Embedding:
 - Embed the paraffin-infiltrated tissue in a paraffin block.
- Sectioning:
 - Cut thin sections (4-5 μm) of the paraffin-embedded tissue using a microtome.
 - Float the sections on a warm water bath and mount them on microscope slides.
- Staining (Hematoxylin and Eosin):
 - Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.



- Stain with hematoxylin to visualize cell nuclei (blue/purple).
- Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
- o Dehydrate the stained slides, clear in xylene, and coverslip.
- Microscopic Examination:
 - Examine the stained sections under a light microscope.
 - Assess for histological signs of injury, such as cellular swelling, necrosis, apoptosis, inflammation, and edema.[9]

Visualizations

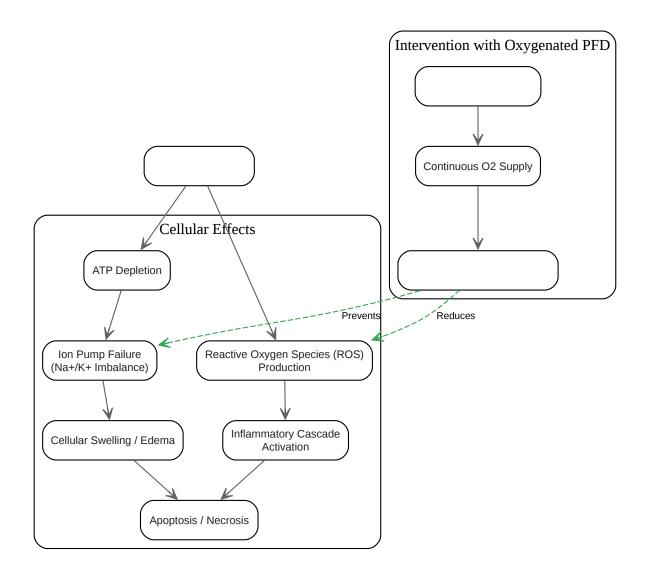




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Caption: Experimental workflow for the Two-Layer Method (TLM).





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Caption: PFD's role in mitigating ischemic injury pathways.

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